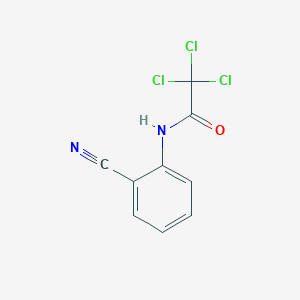![molecular formula C15H13ClN2O2S B5851688 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5851688.png)
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide, also known as CPTH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Wirkmechanismus
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide inhibits the activity of histone acetyltransferases by binding to their catalytic sites. This binding prevents the transfer of acetyl groups to histone proteins, which are involved in the regulation of gene expression. The downregulation of oncogenes and the induction of apoptosis by 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide are believed to be a result of this inhibition.
Biochemical and Physiological Effects:
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on different types of cancer cells. 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is also relatively unstable and has a short half-life, which may limit its use in clinical settings.
Zukünftige Richtungen
Future research on 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide should focus on its effects on different types of cancer cells and its potential use in combination with other anti-cancer drugs. The development of more stable analogs of 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide may also improve its potential as a cancer therapy. Additionally, further research is needed to understand the long-term effects of 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide on normal cells and its potential toxicity in vivo.
Synthesemethoden
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide can be synthesized by reacting 2-chlorobenzoyl chloride with 2-hydroxy-4-methylaniline in the presence of triethylamine. The resulting intermediate is then treated with carbon disulfide and sodium hydroxide to form the final product, 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the activity of histone acetyltransferases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the downregulation of several oncogenes, resulting in the suppression of cancer cell growth. 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-9-6-7-12(13(19)8-9)17-15(21)18-14(20)10-4-2-3-5-11(10)16/h2-8,19H,1H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODSLKXKAIIDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
hydrazone](/img/structure/B5851626.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)

![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)

![2-(methylthio)-4-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5851670.png)


![N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)
